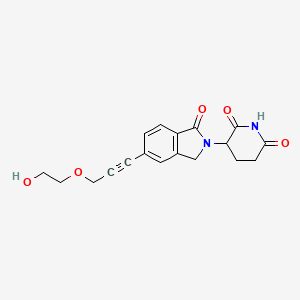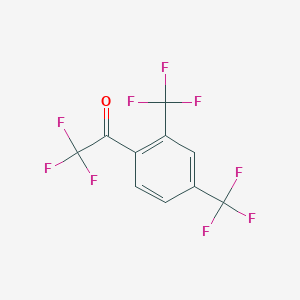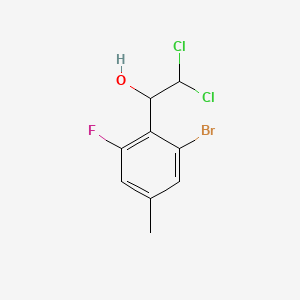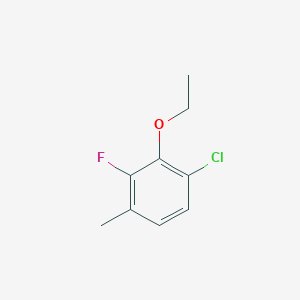
Phthalimidinoglutarimide-5'-propargyl-PEG1-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a propargyl-PEG1 unit. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. The presence of the propargyl group allows for further functionalization, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then coupled with a propargyl-PEG1 unit through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can undergo various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and inert atmospheres for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which Phthalimidinoglutarimide-5’-propargyl-PEG1-OH exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can participate in click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This allows for the precise attachment of the compound to various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG1-acid: A similar compound with a carboxylic acid group instead of a hydroxyl group.
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Another derivative with a different PEG linker length.
Uniqueness
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the propargyl group allows for further functionalization, while the PEG1 unit enhances solubility and biocompatibility .
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3-[6-[3-(2-hydroxyethoxy)prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O5/c21-7-9-25-8-1-2-12-3-4-14-13(10-12)11-20(18(14)24)15-5-6-16(22)19-17(15)23/h3-4,10,15,21H,5-9,11H2,(H,19,22,23) |
Clave InChI |
OMULUNBKNGMUHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)

![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

